1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13(10-15-12-24-18-5-3-2-4-17(15)18)22-19(23)21-11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQYVJJONHPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Benzo[b]thiophene Intermediate: This step involves the cyclization of a suitable precursor to form the benzo[b]thiophene ring.
Alkylation: The benzo[b]thiophene intermediate is then alkylated with a propan-2-yl group.
Urea Formation: The alkylated benzo[b]thiophene is reacted with 4-fluorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
- Biological Relevance : The compound’s dual functionality (benzo[b]thiophene for target engagement, urea for hydrogen bonding) positions it as a candidate for kinase or protease inhibition, akin to benzothiazole-urea hybrids in .
- Future Directions : Structural optimization (e.g., introducing polar groups on the propan-2-yl linker) could balance lipophilicity and solubility for improved pharmacokinetics .
Notes
- The absence of direct biological data for the target compound necessitates further in vitro assays.
- Crystallographic studies using SHELXL () are recommended to elucidate its binding mode in complex with therapeutic targets .
- Synthetic routes should prioritize scalability, drawing from methodologies in and .
Biological Activity
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety, a propan-2-yl group, and a 4-fluorobenzyl urea functional group. The general synthetic route involves the coupling of benzo[b]thiophene derivatives with appropriate amines under specific conditions, often utilizing reagents such as carbodiimide for the formation of the urea bond.
Synthetic Route Example
- Starting Material : Benzo[b]thiophene-3-ylpropan-2-one.
- Reagent : 4-fluorobenzylamine.
- Conditions : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.
- Purification : High-performance liquid chromatography (HPLC).
This method allows for the efficient synthesis of the target compound while ensuring high purity and yield.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing varying degrees of cytotoxicity.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 5.6 |
| 2 | U-937 | 3.2 |
| 3 | HCT116 | 7.8 |
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to induce apoptosis in cancer cells. Flow cytometry assays have shown that treated cells undergo significant morphological changes indicative of apoptosis.
Other Biological Activities
In addition to anticancer properties, benzo[b]thiophene derivatives have been investigated for their antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Some studies have reported moderate antibacterial effects against strains such as Staphylococcus aureus.
- Anti-inflammatory Activity : Certain derivatives have shown promise in inhibiting inflammatory pathways, potentially useful in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[b]thiophene derivatives. Modifications to the substituents on the benzene ring or variations in the urea linkage can significantly influence potency and selectivity.
Key Findings
- Substituents such as fluorine enhance lipophilicity and may improve cellular uptake.
- The presence of electron-donating groups generally increases activity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
